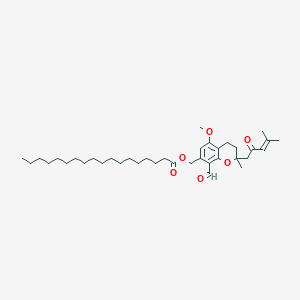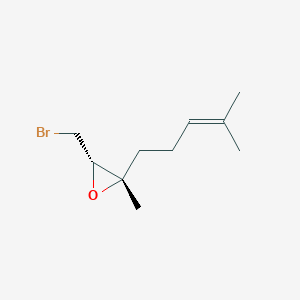
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound features a bromomethyl group and a methyl group attached to the oxirane ring, along with a 4-methyl-3-pentenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of an alkene precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA). The specific precursor for this compound would be a bromomethylated alkene.
Halogenation and Cyclization: Another method involves the halogenation of a suitable alkene followed by cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are often employed to ensure the desired stereochemistry and minimize by-products.
化学反応の分析
Types of Reactions
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles such as water, alcohols, or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane. For example, using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used. For example, using sodium azide would yield an azide-substituted product.
Ring-Opening Reactions: The major products are typically diols or halohydrins, depending on the reaction conditions.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and subsequent reactions. The bromomethyl group can also participate in substitution reactions, further diversifying its reactivity.
類似化合物との比較
Similar Compounds
(2S-cis)-3-(Chloromethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
(2S-cis)-3-(Hydroxymethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
The presence of the bromomethyl group in (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane imparts unique reactivity compared to its analogs. Bromine is a better leaving group than chlorine, making nucleophilic substitution reactions more favorable. Additionally, the specific stereochemistry (2S-cis) can influence the compound’s reactivity and interactions with other molecules.
特性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
(2S,3S)-3-(bromomethyl)-2-methyl-2-(4-methylpent-3-enyl)oxirane |
InChI |
InChI=1S/C10H17BrO/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9H,4,6-7H2,1-3H3/t9-,10+/m1/s1 |
InChIキー |
YBLCNHAYWVYVPC-ZJUUUORDSA-N |
異性体SMILES |
CC(=CCC[C@]1([C@H](O1)CBr)C)C |
正規SMILES |
CC(=CCCC1(C(O1)CBr)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


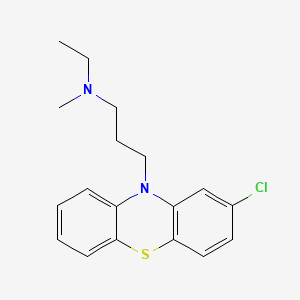
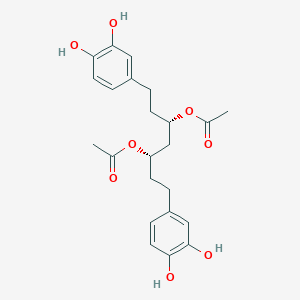
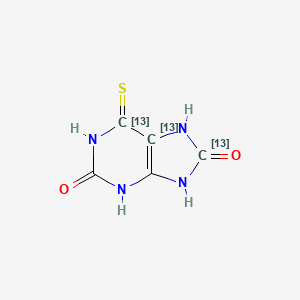
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
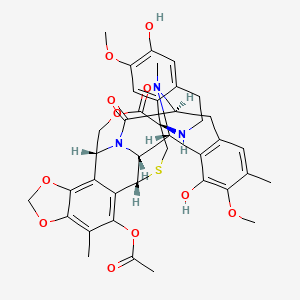
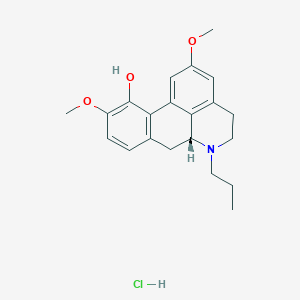
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
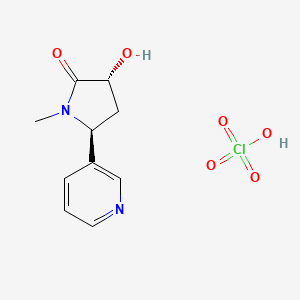
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
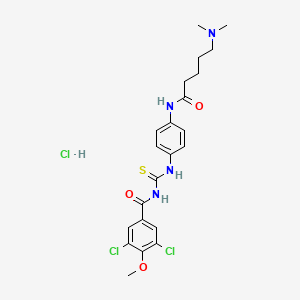
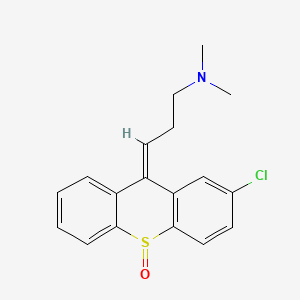
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
